Home > Products > Screening Compounds P15076 > H3K27(Me3) (15-34)
H3K27(Me3) (15-34) -

H3K27(Me3) (15-34)

Catalog Number: EVT-242271
CAS Number:
Molecular Formula: C87H157N30O25
Molecular Weight: 2023.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Overview

H3K27(Me3) refers to the trimethylation of histone H3 at lysine 27, a significant epigenetic modification that plays a crucial role in gene regulation and chromatin dynamics. This modification is primarily associated with transcriptional repression and is involved in various biological processes, including development, differentiation, and cancer progression. The presence of trimethylated lysine 27 on histone H3 (H3K27me3) marks regions of the genome that are generally inactive, serving as a signal for the recruitment of repressive protein complexes.

Source

The trimethylation of histone H3 at lysine 27 is catalyzed by the enzymatic activity of the polycomb repressive complex 2 (PRC2), which includes key components such as enhancer of zeste homolog 2 (EZH2), embryonic ectoderm development (EED), and suppressor of zeste 12 homolog (SUZ12) . The modification can be dynamically regulated by demethylases, such as Jumonji domain-containing proteins, which remove the methyl groups from H3K27me3, allowing for gene activation .

Classification

H3K27me3 is classified as a repressive histone modification. It is part of a broader category of histone methylation marks that can exist in mono-, di-, or tri-methylated states. Each state has distinct biological implications and can influence chromatin structure and gene expression differently .

Synthesis Analysis

Methods

The synthesis of H3K27me3 involves the enzymatic activity of PRC2, where EZH2 acts as the methyltransferase. The process requires S-adenosylmethionine (SAM) as a methyl donor. The trimethylation occurs in two steps: di-methylation followed by tri-methylation, each catalyzed by EZH2 in the context of the PRC2 complex .

Technical Details

The catalytic mechanism involves the transfer of methyl groups to the ε-amino group of lysine 27 on histone H3. The structural integrity and activity of PRC2 are maintained by its core components and accessory proteins, which facilitate proper binding to chromatin and enhance enzymatic efficiency . The regulation of EZH2 activity through post-translational modifications also plays a critical role in its ability to synthesize H3K27me3 marks.

Molecular Structure Analysis

Structure

The molecular structure of H3K27me3 consists of the histone H3 protein with three methyl groups attached to the lysine residue at position 27. This modification alters the charge and steric properties of the histone tail, influencing its interaction with DNA and other chromatin-associated proteins .

Data

Studies utilizing techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) have mapped H3K27me3 distribution across various genomes, revealing patterns associated with gene silencing and chromatin architecture .

Chemical Reactions Analysis

Reactions

The primary reaction involving H3K27me3 is its formation through methylation by PRC2. Conversely, demethylation reactions are catalyzed by specific demethylases like UTX and JMJD3, which convert H3K27me3 back to unmodified or mono-methylated states .

Technical Details

Mechanism of Action

Process

H3K27me3 functions primarily as a silencing mark that recruits additional repressive complexes such as PRC1. This recruitment leads to chromatin compaction and inhibition of transcriptional machinery access to DNA .

Data

Research has shown that alterations in H3K27me3 levels can significantly impact gene expression; for instance, loss of this mark correlates with activation of tumor suppressor genes in cancer cells . Additionally, genomic regions enriched in H3K27me3 are often involved in long-range chromatin interactions that further regulate gene expression through proximity effects .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemically, trimethylated lysine residues exhibit altered hydrogen bonding capabilities compared to their unmethylated counterparts. This change affects protein interactions within chromatin and influences downstream signaling pathways related to gene expression .

Relevant Data or Analyses

Quantitative analyses using techniques like mass spectrometry have provided insights into the dynamics of H3K27me3 across different developmental stages and disease states, highlighting its role as a biomarker for various conditions including cancer .

Applications

Scientific Uses

H3K27me3 serves as a critical marker in epigenetic studies aimed at understanding gene regulation mechanisms during development and differentiation. Its profiling is essential in cancer research to identify aberrant epigenetic landscapes associated with tumorigenesis. Additionally, therapeutic strategies targeting the enzymes responsible for adding or removing this mark are being explored for potential cancer treatments .

Biological Context & Functional Significance of H3K27me3

Epigenetic Regulation of Gene Silencing via H3K27 Trimethylation

H3K27me3 (trimethylated lysine 27 on histone H3) is a pivotal repressive epigenetic mark deposited by Polycomb Repressive Complex 2 (PRC2). It facilitates facultative heterochromatin formation, silencing developmental genes and tumor suppressors by compacting chromatin architecture [2] [9]. Genome-wide mapping reveals that H3K27me3 forms spatially clustered domains termed H3K27me3-rich regions (MRRs) or Large Organized Chromatin K27-domains (LOCKs), spanning 100–500 kb [2] [10]. These domains function as silencers via chromatin looping, interacting with target gene promoters to enforce repression. CRISPR excision of MRR anchors upregulates interacting genes, alters H3K27me3/H3K27ac balance, and disrupts chromatin interactions [2]. MRRs are enriched near tumor suppressor genes (e.g., FAT1, NPM1), and their perturbation contributes to oncogenesis [2].

Table 1: Genomic Elements Associated with H3K27me3-Mediated Silencing

Element TypeSize RangeFunctionKey Features
MRR (H3K27me3-rich region)10–500 kbSilencer via chromatin loopingHigh H3K27me3 density; interacts with Polycomb complexes
LOCK (Large Organized Chromatin K-domain)100–800 kbMacro-scale repression domainOverlaps PMDs*; represses oncogenes in normal cells
Bivalent domain1–5 kbPoises developmental genes for activationCo-localizes H3K27me3 and H3K4me3

PMD: Partially Methylated Domain [10]

Role in Polycomb Repressive Complex 2 (PRC2)-Mediated Transcriptional Repression

PRC2 catalyzes H3K27me3 via its catalytic subunits EZH1/2, facilitated by core components (SUZ12, EED, RBBP4/7) and accessory proteins (e.g., JARID2, AEBP2) [3]. The complex exists as two subcomplexes: PRC2.1 (containing PCL1-3 or EPOP) and PRC2.2 (containing JARID2/AEBP2), which exhibit distinct chromatin-binding affinities [3]. PRC2 activity is regulated by noncoding RNAs (ncRNAs): G-quadruplex/U-Rich motif-containing lncRNAs bind EZH2, blocking PRC2 recruitment to chromatin. The NEXT complex (hMTR4–ZCCHC8–RBM7) degrades these lncRNAs via the RNA exosome, thereby releasing PRC2 to deposit H3K27me3 at target loci [1]. In cancers (e.g., renal carcinoma, lung adenocarcinoma), elevated ZCCHC8 expression excessively degrades tumor-suppressive lncRNAs, enabling PRC2-mediated repression of genes like SEMA5A and ARID1A [1].

Table 2: PRC2 Complexes and Regulatory Interactors

PRC2 VariantKey ComponentsFunctionRegulatory Mechanism
PRC2.1EZH1/2, PCL1-3, EPOPTargets CpG islands; establishes repressionHigher chromatin affinity; recruits PRC1
PRC2.2EZH1/2, JARID2, AEBP2Maintains H3K27me3 during differentiationEnhances enzymatic activity; stabilizes PRC2
NEXT complexhMTR4, ZCCHC8, RBM7Degrades G4/U-Rich lncRNAsReleases PRC2 from lncRNA inhibition

Dynamic Balance with Activating Marks in Chromatin State Modulation

H3K27me3 antagonizes activating marks like H3K27ac (associated with enhancers) and H3K4me3 (associated with promoters). This balance defines chromatin states:

  • Bivalent domains simultaneously harbor H3K4me3 and H3K27me3 at promoter regions, poising developmental genes (e.g., HOX, SOX) for rapid activation or silencing during differentiation [3] [9].
  • Super-silencers (MRRs) exhibit high H3K27me3 and low H3K27ac, compacting chromatin and repressing gene clusters. Inhibition of EZH1/2 (e.g., valemetostat) reduces H3K27me3, increases H3K27ac, and decondenses chromatin [8].
  • Epigenetic plasticity: Cancer cells exploit H3K27me3 dynamics for adaptation. Valemetostat treatment initially ablates H3K27me3, reactivating tumor suppressors, but resistant clones restore H3K27me3 via PRC2 mutations or DNA hypermethylation (via DNMT3A upregulation) [8]. Single-cell analyses confirm that H3K27me3 loss correlates with chromatin accessibility gains genome-wide [8].

Table 3: Chromatin States Defined by H3K27 Modifications

Chromatin StateHistone MarksFunctional RoleBiological Context
Facultative heterochromatinHigh H3K27me3, Low H3K27acSilences developmental/tumor suppressor genesMRRs/LOCKs; PRC2-bound regions
Bivalent domainH3K4me3 + H3K27me3Keeps genes poised for activationEmbryonic stem cells; lineage genes
Active enhancerHigh H3K27ac, Low H3K27me3Drives tissue-specific gene expressionTissue development; cancer super-enhancers

Tissue-Specific and Developmental Regulation of H3K27me3 Landscapes

H3K27me3 dynamics are tissue- and developmental stage-specific:

  • LOCK reorganization: In normal tissues, long H3K27me3 LOCKs (>100 kb) localize to short partially methylated domains (S-PMDs), repressing oncogenes. During tumorigenesis (e.g., breast/esophageal cancers), LOCKs redistribute to intermediate/long PMDs, where H3K27me3 compensates for H3K9me3 loss, dysregulating gene repression [10].
  • Developmental genes: H3K27me3 represses lineage-specifying genes (e.g., GATA4, GATA6) in pluripotent cells. Eed deletion in embryonic stem cells reduces PRC2 binding and derepresses these genes [3].
  • Tissue identity: MRR-associated chromatin loops repress non-lineage genes. Excision of looping anchors in liver cells alters hepatocyte identity and xenograft tumor growth [2]. Aging redistributes H3K27me3, with "epigenetic clocks" using DNA methylation patterns correlating with H3K27me3 landscape shifts [9] [10].

Table 4: Tissue-Specific Functions of H3K27me3 Domains

Biological ContextH3K27me3 DomainTarget GenesFunctional Outcome
Embryonic stem cellsBivalent promotersHOX, FOX, SOXPoised for ectoderm/mesoderm/endoderm specification
Neural differentiationMRRsBDNF, Synapsin IRepresses neuronal genes in non-neural tissues
Breast cancerRedistributed LOCKsOncogenes in I/L-PMDs*Compensates for H3K9me3 loss; promotes proliferation

I-PMD: Intermediate Partially Methylated Domain; L-PMD: Long PMD [10]

Properties

Product Name

H3K27(Me3) (15-34)

Molecular Formula

C87H157N30O25

Molecular Weight

2023.38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.